molecular formula C8H7N3 B1628835 1,6-Naphthyridin-3-amine CAS No. 53454-30-1

1,6-Naphthyridin-3-amine

Cat. No. B1628835
CAS RN: 53454-30-1
M. Wt: 145.16 g/mol
InChI Key: UMLLRTLJUUIXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridin-3-amine is a nitrogen-containing heterocyclic compound . It is part of the naphthyridine family, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years . Various synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines . For instance, one study reported the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives by grinding ketones, malononitrile, and amines in a mortar at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two fused pyridine rings, making it a naphthalene analog of pyridine with one nitrogen atom in each ring . The empirical formula is C8H7N3 .


Chemical Reactions Analysis

This compound and its derivatives have shown reactivity with various electrophilic or nucleophilic reagents . For example, one study reported the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids, producing monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines .

Scientific Research Applications

Synthesis and Derivatives

  • Grindstone Chemistry in Synthesis : The solvent-free, catalyst-free synthesis of 1,6-naphthyridine derivatives, including those of 1,6-Naphthyridin-3-amine, has been developed using grindstone chemistry. This method is environmentally friendly and avoids the use of toxic solvents and reagents (Hameed, 2015).

  • Catalyst-Free Synthesis in Water : An innovative catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines in an eco-friendly solvent, water, has been reported. This approach is significant for its use of water as a solvent and the absence of expensive catalysts and toxic organic solvents (Mukhopadhyay, Das, & Butcher, 2011).

  • Microwave Irradiation Synthesis : Synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives has been achieved through a one-pot reaction under microwave irradiation. This method offers operational simplicity and safety for fast synthesis, useful for biomedical screening (Han et al., 2010).

Applications in Medicinal Chemistry

  • Anticancer Properties : 1,6-Naphthyridines have demonstrated a range of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant properties. The synthesis of functionalized 1,6-naphthyridines and their potential in cancer therapy has been extensively studied (Lavanya et al., 2021).

Miscellaneous Applications

  • Synthesis of Fused Tetracyclic Heterocycles : A three-component reaction approach has been developed for synthesizing fused tetracyclic heterocycles containing 1,6-naphthyridine derivatives. This method operates under catalyst-free conditions, highlighting its practicality for various applications (Li et al., 2013).

  • Anti-inflammatory and Antioxidant Efficacies : 1,6-Naphthyridines synthesized via a one-pot multicomponent method have shown significant in vitro anti-inflammatory and antioxidant activities. This demonstrates their potential for therapeutic applications in treating inflammation and oxidative stress (Lavanya, Thirumalai, Asharani, & Aravindan, 2015).

Safety and Hazards

1,6-Naphthyridin-3-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

1,6-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLRTLJUUIXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609474
Record name 1,6-Naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53454-30-1
Record name 1,6-Naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitro-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid tert-butyl ester (1.0 g, 3.6 mmol), was added to EtOH (10 mL) in a sealed tube. 10% Pd/C (500 mg) was added and the mixture was heated to 170° C. for 16 h. The reaction mixture was cooled to RT, diluted with EtOH (10 mL), and filtered through Celite®. The solvent was removed under reduced pressure affording [1,6]naphthyridin-3-ylamine as yellow solid.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Nitro-5,6,7,8-tetrahydro-[1,6]naphthyridine (1 g, 5.6 mmol), pentanol (2 mL) and Pd/C (300 mg) were placed in a microwave reaction vessel and stirred under microwave irradiation at 180° C. for 1 h. After cooling, the mixture was diluted with MeOH and filtered through a pad of Celite. The solvent was removed and the crude was purified by flash column chromatography to give the desired title compound as a yellow solid. MS (ES+): 146.2 (M+H)+. Calc'd for C8H7N3—145.06.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Naphthyridin-3-amine
Reactant of Route 2
1,6-Naphthyridin-3-amine
Reactant of Route 3
1,6-Naphthyridin-3-amine
Reactant of Route 4
1,6-Naphthyridin-3-amine
Reactant of Route 5
1,6-Naphthyridin-3-amine
Reactant of Route 6
1,6-Naphthyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.